Oxacyclohexadecan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Drug Delivery Systems

One area of research explores pentadecanolide's potential in developing prolonged-release drug delivery systems. Its ability to form copolymers with poly(glycolic acid) (PGA) creates matrices that slowly release drugs over time. This approach is particularly beneficial for poorly soluble medications like ketoprofen [1].

Researchers are investigating the use of enzymes like Novozyme 435 to facilitate the ring-opening polymerization of pentadecanolide, leading to the formation of poly(pentadecanolide) (PPDL). PPDL is another promising material for controlled drug delivery applications [1].

Source

[1] Pentadecanolide, 98%, Thermo Scientific Chemicals | Fisher Scientific ()

Synthesis of Specialty Chemicals

Scientific research also utilizes pentadecanolide as a starting material for synthesizing other valuable compounds. One example involves its use in the production of terminally branched iso-fatty acids with chain lengths ranging from 15 to 17 carbons. These iso-fatty acids hold potential applications in various research areas [1].

Source

[1] Pentadecanolide, 98%, Thermo Scientific Chemicals | Fisher Scientific ()

Thermodynamic Characterization

Research efforts have been directed towards understanding the thermodynamic properties of pentadecanolide. This includes studies on its enthalpy of formation, vapor pressure, and enthalpy of vaporization. Additionally, researchers employ techniques like differential scanning calorimetry to determine its melting point and enthalpy of fusion [2].

Source

[2] The thermodynamic characteristics of 15-pentadecanolide and 16-hexadecanolide | Request PDF - ResearchGate ()

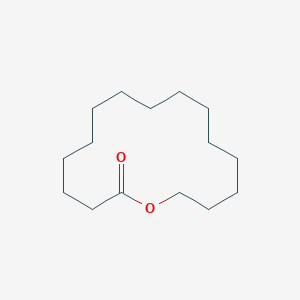

Oxacyclohexadecan-2-one, also known as pentadecanolide, is a cyclic lactone with the chemical formula and a molecular weight of approximately 240.38 g/mol. This compound is characterized by its unique structure, which includes a 15-carbon chain and a lactone functional group, making it part of the larger family of cyclic esters. It is commonly recognized for its powerful musk aroma, which has led to its use in perfumery and fragrance applications. The compound is also referred to by several synonyms, including exaltolide and muskalactone, highlighting its diverse nomenclature in scientific literature .

Pentadecanolide does not have a known biological function. Its significance lies in its interaction with olfactory receptors in the human nose, triggering the perception of a pleasant musky odor []. The specific mechanism of this interaction might involve the hydrophobic nature of the molecule and its ability to bind to specific sites on the olfactory receptors.

Oxacyclohexadecan-2-one primarily undergoes reactions typical of lactones, such as hydrolysis and reduction. Hydrolysis can convert the lactone into its corresponding diol, while reduction reactions can be facilitated using reagents like samarium(II) iodide in water, which can lead to various derivatives . The compound is relatively stable under normal conditions and does not exhibit significant reactivity unless subjected to specific chemical environments or catalysts .

The biological activity of oxacyclohexadecan-2-one has been explored in various studies. It has been noted for its potential sensitizing effects, as indicated by its classification as a compound that may cause allergic skin reactions in some individuals . Additionally, it is recognized for its toxicity to aquatic life, raising concerns about environmental impacts when released into water systems. Its musky scent also plays a role in attracting certain organisms, although specific biological interactions remain an area for further research.

Several synthesis methods have been developed for oxacyclohexadecan-2-one:

- Lactonization of Fatty Acids: This method involves the cyclization of fatty acids under acidic conditions to form the lactone.

- Reduction of Ketones: Using reducing agents like samarium(II) iodide can facilitate the conversion of ketones into lactones, including oxacyclohexadecan-2-one .

- Chemical Modification: Various chemical modifications can lead to the synthesis of oxacyclohexadecan-2-one from simpler starting materials.

These methods highlight the versatility in synthesizing this compound, allowing for tailored approaches depending on the desired purity and yield.

Oxacyclohexadecan-2-one finds applications primarily in:

- Perfumery: Its strong musk aroma makes it a popular ingredient in fragrance formulations.

- Cosmetics: Used as a scent component in various cosmetic products.

- Flavoring Agents: It may also be employed in food flavoring due to its pleasant odor profile.

The compound's unique scent properties enhance consumer products across multiple industries.

Research on interaction studies involving oxacyclohexadecan-2-one has indicated potential allergenic properties when used in personal care products. It is essential to conduct further studies to understand better how this compound interacts with biological systems and its implications for human health and environmental safety. The compound's toxicity to aquatic life suggests that careful consideration is needed regarding its use and disposal .

Several compounds share structural similarities with oxacyclohexadecan-2-one, including:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Hexadecanolide | Larger carbon chain; similar aroma | |

| Octadecanolide | Even larger carbon chain; distinct scent | |

| Cyclohexadecanolide | Similar cyclic structure; different applications | |

| Caprolactone | Smaller ring size; used in polymers |

Oxacyclohexadecan-2-one stands out due to its specific carbon chain length and unique musk scent profile, making it particularly valuable in fragrance applications compared to other lactones. Its distinct olfactory characteristics differentiate it from both shorter and longer-chain analogs, emphasizing its uniqueness within the lactone family .

Physical Description

Solid

white to pale yellow solid

XLogP3

Melting Point

Mp 52-53 °

52-53°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 269 of 1810 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 1541 of 1810 companies with hazard statement code(s):;

H317 (15.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (97.08%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Cosmetics -> Masking

General Manufacturing Information

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Oxacyclohexadecan-2-one: ACTIVE